N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide
Description
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-methyl-N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-10(3-5-12-6-4-10)9(15)13-7-8(14)11-2/h12H,3-7H2,1-2H3,(H,11,14)(H,13,15) |
InChI Key |
PVQHAVIVCSINEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Amidation via Activated Carboxylic Acid
Route : Reacting 4-methylpiperidine-4-carboxylic acid with 2-(methylamino)acetamide.
Steps :
- Activation : Convert 4-methylpiperidine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
- Coupling : React the acid chloride with 2-(methylamino)acetamide in ethyl acetate or dichloromethane, using a base (e.g., triethylamine) to neutralize HCl.
Conditions :
Stepwise Assembly from Piperidine Precursors
Route : Synthesize the piperidine core first, followed by formamido-acetamide functionalization.
Steps :
- Piperidine Synthesis :
- Formamido Formation :
- React the amine with chloroacetyl chloride to form 2-chloro-N-(4-methylpiperidin-4-yl)acetamide.
- Methylamination :
- Substitute chloride with methylamine in DMF or THF.
Key Reagents :
- Substitute chloride with methylamine in DMF or THF.
Optimization and Challenges
- Selectivity : Competing reactions at the piperidine nitrogen require protective groups (e.g., SEM-Cl).
- Purification : Column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization in ethyl acetate is used.
- Yield Improvements :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Activated Acid Route | High purity; scalable | Requires toxic reagents (SOCl₂) |
| Stepwise Assembly | Modular; intermediates characterized | Multiple steps; lower overall yield |
Industrial-Scale Considerations
- Cost-Efficiency : Ethyl acetate and sodium hydride are preferred for large-scale synthesis.
- Safety : Exothermic reactions (e.g., acid chloride formation) require controlled temperature.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetic acid, while reduction may produce N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]ethanol.
Scientific Research Applications
N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
N-(4-Nitrophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS: 1139453-98-7)
- Structural Differences : Replaces the piperidine ring with a piperazine ring (additional nitrogen atom). The nitrophenyl group introduces strong electron-withdrawing effects, enhancing stability but reducing solubility .
N-Methyl-2-(4-methylpiperidin-1-yl)-N-phenylacetamide Derivatives
- Example: Compounds from and feature phenyl or nitrophenyl substituents.
Formamido vs. Acetamido Substitutions
Perosamine O-PS Derivatives ()
- Key Finding : Substitution of formamide with acetamide in bacterial polysaccharides disrupted antibody binding due to steric hindrance from the methyl group and loss of formyl hydrogen bonding .
- Implication : For N-Methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide, replacing the formamido group with acetamide (e.g., N-methyl-2-[(4-methylpiperidin-4-yl)acetamido]acetamide) may reduce affinity for targets reliant on formyl interactions.
Therapeutic Analogs: Pritelivir
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)
- Structural Features : Incorporates a thiazole-sulfonamide group and pyridinylphenyl moiety. These substituents enhance antiviral activity against herpes simplex virus by targeting viral helicase-primase .
- Contrast : Unlike the target compound, Pritelivir’s bulky aromatic groups prioritize hydrophobic interactions, whereas the piperidine-formamido structure may favor interactions with peptidases or kinases.
Physicochemical and Pharmacological Properties
Solubility and Crystallinity
- This compound : The formamido group and tertiary amine in piperidine likely improve water solubility compared to fully aromatic analogs (e.g., ’s pyrimidinylsulfanyl derivative).
- Crystallinity : Piperidine derivatives (e.g., ) may exhibit higher crystallinity than piperazine analogs due to reduced conformational flexibility, impacting formulation stability .
Biological Activity
N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a piperidine ring, which is known for its role in various pharmacological activities. Its structure allows for unique interactions with biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves:
- Reactants : N-methylpiperidine, formamide, and acetic anhydride.
- Conditions : The reaction is generally conducted under elevated temperatures with acidic or basic catalysts in solvents like dichloromethane or ethanol to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to diverse biological effects.
Pharmacological Effects
Research has indicated several potential pharmacological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, compounds that share structural motifs with this compound have demonstrated enhanced cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells .
Case Studies
- Anticancer Activity : A study explored the effects of similar compounds on breast cancer cell lines, revealing significant cytotoxicity when combined with traditional chemotherapeutics like doxorubicin. This suggests a synergistic effect that warrants further investigation into this compound's potential in combination therapies .
- Antimicrobial Properties : Another investigation into related piperidine derivatives highlighted their antifungal activity against various pathogens, suggesting that this compound may also possess similar properties .
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds, a comparison table is presented below:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Piperidine ring | Anticancer, Antimicrobial | Unique interactions due to specific structure |
| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Piperazine ring | Moderate cytotoxicity | Similar but less potent than target compound |
| N-Methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide | Piperidine modifications | Limited activity reported | Less structural complexity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
